N-(2,6-dimethylphenyl)-2-iodobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAFQHNXZDQCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of N-(2,6-dimethylphenyl)-2-iodobenzamide from 2-Iodobenzoic Acid
An In-depth Technical Guide for Chemical Research and Development
Executive Summary
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of N-(2,6-dimethylphenyl)-2-iodobenzamide, a valuable building block in medicinal and materials chemistry. The primary synthetic route detailed herein involves a two-step, one-pot process commencing with the activation of 2-iodobenzoic acid to its corresponding acyl chloride, followed by amidation with 2,6-dimethylaniline. This document elucidates the underlying chemical principles, provides a robust, step-by-step experimental procedure, and outlines methods for purification and characterization, ensuring a reproducible and high-yielding synthesis. The content is structured to empower researchers and drug development professionals with the necessary expertise to successfully execute and adapt this critical transformation.
Introduction and Strategic Overview
The synthesis of amide bonds is one of the most fundamental and frequently performed transformations in organic chemistry, central to the construction of pharmaceuticals, natural products, and advanced materials.[1] The target molecule, N-(2,6-dimethylphenyl)-2-iodobenzamide, incorporates two key structural motifs: a sterically hindered N-aryl amide and an ortho-iodinated phenyl ring. This combination makes it a versatile precursor for further functionalization, particularly in metal-catalyzed cross-coupling reactions where the iodo group can be readily substituted.
The most direct and efficient strategy for constructing this amide from 2-iodobenzoic acid and 2,6-dimethylaniline is through a nucleophilic acyl substitution pathway.[2] However, the direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to a non-reactive acid-base salt.[2] Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of its carbonyl carbon. The chosen method for this synthesis involves the conversion of 2-iodobenzoic acid into the highly reactive 2-iodobenzoyl chloride intermediate using thionyl chloride (SOCl₂). This intermediate is not isolated but is reacted in situ with 2,6-dimethylaniline to form the desired product.[3]
Causality of Reagent Selection:
-
Thionyl Chloride (SOCl₂): This reagent is selected for its high efficiency and practical advantages. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the work-up process.[4]
-
2,6-Dimethylaniline: The presence of two ortho-methyl groups introduces significant steric hindrance around the amine's nitrogen atom. This can decrease its nucleophilicity and slow the rate of reaction compared to unhindered anilines. This guide accounts for this by specifying appropriate reaction conditions (e.g., temperature, reaction time) to ensure complete conversion.
The overall synthetic workflow is visualized below.
Caption: Overall workflow for the synthesis of N-(2,6-dimethylphenyl)-2-iodobenzamide.
Reaction Mechanism
The synthesis proceeds via a two-stage mechanism within a single pot.
Stage 1: Formation of 2-Iodobenzoyl Chloride The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by the collapse of the resulting intermediate and loss of a chloride ion to form a highly reactive chlorosulfite intermediate. A subsequent intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon, proceeding through a classic addition-elimination mechanism, yields the 2-iodobenzoyl chloride.[5][6]
Stage 2: Nucleophilic Acyl Substitution (Amidation) The nitrogen atom of 2,6-dimethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the in situ generated 2-iodobenzoyl chloride. This forms a tetrahedral intermediate.[7] This unstable intermediate rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion as a stable leaving group. A base, such as pyridine or excess 2,6-dimethylaniline, is required to neutralize the HCl generated during this step, driving the reaction to completion.[8]
Caption: Simplified reaction mechanism for the two-stage amide synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating checkpoints for monitoring reaction completion and ensuring high purity of the final product.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical State |
| 2-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 10.0 | 1.0 | White Solid |
| Thionyl Chloride | SOCl₂ | 118.97 | 20.0 | 2.0 | Colorless Liquid |
| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | 11.0 | 1.1 | Colorless Liquid |
| Toluene | C₇H₈ | 92.14 | ~25 mL | - | Colorless Liquid |
| Pyridine | C₅H₅N | 79.10 | 12.0 | 1.2 | Colorless Liquid |
| Dichloromethane | CH₂Cl₂ | 84.93 | ~50 mL | - | Colorless Liquid |
| 1 M HCl (aq) | HCl | 36.46 | ~20 mL | - | Aqueous Solution |
| Sat. NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~20 mL | - | Aqueous Solution |
| Brine | NaCl (aq) | 58.44 | ~20 mL | - | Aqueous Solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - | White Solid |
3.2. Step-by-Step Procedure
Safety Precaution: This reaction must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Pyridine and toluene are flammable. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodobenzoic acid (2.48 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous toluene (25 mL) to the flask.
-
Activation Step: Carefully add thionyl chloride (1.46 mL, 20.0 mmol) to the suspension dropwise at room temperature.
-
Expert Insight: A slight excess of thionyl chloride ensures complete conversion of the carboxylic acid to the acyl chloride. The reaction can be gently heated to 50-60 °C to facilitate this step.
-
-
Acyl Chloride Formation: Heat the reaction mixture to reflux (approx. 80-90°C) for 1-2 hours. The solid 2-iodobenzoic acid should completely dissolve, indicating the formation of the soluble acyl chloride. The evolution of HCl and SO₂ gas will be observed.
-
Trustworthiness Check: Reaction completion can be monitored by observing the cessation of gas evolution and the formation of a clear, homogeneous solution.
-
-
Cooling: After the reflux period, allow the mixture to cool to room temperature.
-
Amine Addition: In a separate beaker, dissolve 2,6-dimethylaniline (1.33 mL, 11.0 mmol) and pyridine (0.97 mL, 12.0 mmol) in 10 mL of toluene.
-
Expert Insight: Pyridine acts as a base to scavenge the HCl produced during the amidation step, preventing the protonation of the aniline and driving the equilibrium towards the product.[8]
-
-
Amidation Reaction: Add the aniline/pyridine solution dropwise to the stirred acyl chloride solution at room temperature. The reaction is often exothermic. An ice bath can be used to maintain the temperature below 30 °C during the addition.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours, or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting materials.
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of dichloromethane.
-
Work-up - Washing: Wash the organic layer sequentially with:
-
20 mL of 1 M HCl (to remove excess pyridine and aniline).
-
20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
20 mL of brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification and Characterization
4.1. Purification
The crude solid product is purified by recrystallization to obtain analytically pure N-(2,6-dimethylphenyl)-2-iodobenzamide.
-
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.[9][10]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration.[10]
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven. A typical yield for this procedure is in the range of 80-90%.
-
4.2. Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Method | Expected Results |
| Melting Point | A sharp melting point indicates high purity. Similar N-aryl benzamides have melting points in the 130-180 °C range.[9][11] |
| FT-IR (KBr, cm⁻¹) | ~3270 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1520 (N-H bend, Amide II).[11] |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9 (dd, 1H, Ar-H), ~7.4 (m, 2H, Ar-H), ~7.1-7.2 (m, 4H, Ar-H + NH), ~2.2-2.3 (s, 6H, 2 x CH₃). The N-H proton signal may be broad.[11][12] |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~168 (C=O), ~140-120 (Ar-C's), ~92 (C-I), ~18 (CH₃).[11] |
Conclusion
This guide presents a reliable and thoroughly explained methodology for the synthesis of N-(2,6-dimethylphenyl)-2-iodobenzamide. By activating 2-iodobenzoic acid with thionyl chloride and performing an in situ amidation with 2,6-dimethylaniline, the target compound can be obtained in high yield and purity. The detailed mechanistic insights and step-by-step protocols are intended to provide researchers with a robust foundation for executing this synthesis and for troubleshooting potential challenges, thereby facilitating further research and development in their respective fields.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Gowda, B. T., et al. (2008). N-(2,6-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2436. [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Kumar, P., et al. (2014). Solvent-free synthesis and oxidative aromatization of diethyl-2,6-dimethyl-4-(1- phenyl-3-aryl-1H-pyrazol. Growing Science. [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(33), 27954-27965. [Link]
-
Gore, R. P., et al. (2011). A review on various synthetic methodologies for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Scribd. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for N-(2,6-dimethylphenyl)-2-methylbenzamide. Royal Society of Chemistry. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds. St. Paul's Cathedral Mission College. [Link]
-
ResearchGate. (2021). Proposed mechanism for the production of acid chlorides using thionyl chloride. ResearchGate. [Link]
Sources
- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lab Reporter [fishersci.co.uk]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-(2,6-Dimethylphenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. spcmc.ac.in [spcmc.ac.in]
A Predictive Structural Analysis of N-(2,6-dimethylphenyl)-2-iodobenzamide: An In-depth Technical Guide for Researchers
Introduction: The Significance of Molecular Conformation in Drug Design
In the realm of pharmaceutical sciences and drug development, a profound understanding of the three-dimensional structure of a molecule is paramount. The specific spatial arrangement of atoms and functional groups dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety profile. N-(2,6-dimethylphenyl)-2-iodobenzamide is a molecule of interest due to its potential applications stemming from the bioactive benzamide scaffold. The presence of a bulky, sterically hindered 2,6-dimethylphenyl group and an iodine atom at the 2-position of the benzoyl ring introduces fascinating conformational constraints and potential for specific intermolecular interactions that are crucial to elucidate.
While a definitive crystal structure for N-(2,6-dimethylphenyl)-2-iodobenzamide is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide, a comprehensive and predictive analysis can be conducted by examining the crystal structures of closely related analogues. This guide will leverage published crystallographic data of similar compounds to construct a detailed, predictive model of the molecular and supramolecular structure of N-(2,6-dimethylphenyl)-2-iodobenzamide. We will delve into the anticipated molecular conformation, crystal packing, and key intermolecular interactions, providing researchers with a robust structural hypothesis to guide future experimental work.
Predicted Molecular Structure: A Tale of Two Rings
The molecular structure of N-(2,6-dimethylphenyl)-2-iodobenzamide is characterized by two aromatic rings linked by an amide bridge. The overall conformation is a delicate balance between the steric hindrance imposed by the substituents and the electronic effects of the amide group.
The N-(2,6-dimethylphenyl) Amide Moiety: A Sterically Driven Conformation
The N-(2,6-dimethylphenyl) group is a common motif in medicinal chemistry, often employed to enforce a specific orientation of the molecule. The two methyl groups ortho to the amide nitrogen sterically hinder free rotation around the N-aryl bond. This steric clash typically forces the dimethylphenyl ring to be significantly twisted with respect to the plane of the amide group. In the closely related structure of N-(2,6-dimethylphenyl)-2-methylbenzamide, the dihedral angle between the amide group and the 2,6-dimethylphenyl ring is 64.6(3)°.[1] A similar significant twist is observed in N-(2,6-dimethylphenyl)benzamide, where the dihedral angles are 86.3(1)° and 86.0(1)° for the two molecules in the asymmetric unit.[2] Therefore, it is highly probable that the 2,6-dimethylphenyl ring in N-(2,6-dimethylphenyl)-2-iodobenzamide will also adopt a nearly orthogonal orientation relative to the amide plane.
The 2-Iodobenzoyl Moiety: The Influence of a Halogen Substituent
The iodine atom at the 2-position of the benzoyl ring is expected to influence the conformation of the amide linkage. In the crystal structure of 2-iodo-N-phenylbenzamide, the iodobenzene ring is inclined to the amide plane by 52.01(1)°.[3] This indicates a significant deviation from planarity, which can be attributed to the steric bulk of the iodine atom. A similar inclination of 44.37(1)° is seen in 2-iodobenzamide.[3]
Overall Predicted Conformation
Combining these observations, the predicted conformation of N-(2,6-dimethylphenyl)-2-iodobenzamide is one where both aromatic rings are substantially twisted out of the amide plane. The dihedral angle between the two aromatic rings is likely to be large, creating a non-planar, propeller-like structure. The N-H and C=O bonds of the amide group are expected to be in an anti conformation, a common feature in related benzanilides.[1][2]
Predicted Key Intermolecular Interactions.
Predicted Crystallographic Data: A Comparative Overview
While the precise unit cell parameters for N-(2,6-dimethylphenyl)-2-iodobenzamide cannot be predicted, an examination of its analogues provides an indication of the likely crystal system and space group.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| N-(2,6-dimethylphenyl)-2-methylbenzamide [1] | Orthorhombic | Pbca | 11.687(1) | 10.0187(8) | 22.108(2) | 90 | 2588.6(4) | 8 |
| N-(2,6-dimethylphenyl)benzamide [2] | Monoclinic | P2₁/c | 16.4389(8) | 8.2903(4) | 9.4902(3) | 98.165(4) | 1280.25(10) | 4 |
| 2-Iodo-N-phenylbenzamide [3] | Monoclinic | P2₁/c | 8.538(2) | 13.766(3) | 8.911(2) | 99.00(1) | 1034.4(4) | 4 |
The analogues crystallize in common centrosymmetric space groups, such as Pbca and P2₁/c. It is reasonable to anticipate that N-(2,6-dimethylphenyl)-2-iodobenzamide will also crystallize in a similar high-symmetry space group.
Experimental Protocol for Structure Determination
To validate the predictions made in this guide, the following experimental workflow is proposed for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of N-(2,6-dimethylphenyl)-2-iodobenzamide.
Synthesis
A plausible synthetic route involves the amidation of 2-iodobenzoyl chloride with 2,6-dimethylaniline.
-
Activation of 2-Iodobenzoic Acid : 2-Iodobenzoic acid is converted to its more reactive acid chloride by refluxing with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or under neat conditions.
-
Amidation : The resulting 2-iodobenzoyl chloride is then reacted with 2,6-dimethylaniline in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The reaction is usually performed in an aprotic solvent like DCM or tetrahydrofuran (THF) at room temperature.
-
Work-up and Purification : The reaction mixture is washed with dilute acid, base, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound. A variety of solvents and solvent mixtures should be screened to find the optimal conditions. Common solvents for benzamides include ethanol, ethyl acetate, acetone, and mixtures with less polar solvents like hexane or heptane.
Single-Crystal X-ray Diffraction
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow for Structure Determination.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the crystal structure of N-(2,6-dimethylphenyl)-2-iodobenzamide based on the crystallographic data of closely related compounds. We anticipate a non-planar molecular conformation with a significant twist between the two aromatic rings. The crystal packing is expected to be dominated by N-H···O hydrogen-bonded chains, likely augmented by C-I···π halogen bonds. The proposed experimental workflow offers a clear path for the definitive determination of this structure. The insights presented herein are valuable for researchers in medicinal chemistry and materials science, providing a solid structural foundation for the future design and development of novel compounds based on this scaffold.
References
-
Gowda, B. T., Foro, S., & Fuess, H. (2008). N-(2,6-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1605. [Link]
-
Gowda, B. T., Tokarčík, M., Kožíšek, J., & Fuess, H. (2008). N-(2,6-Dimethylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1299. [Link]
-
Lokesh, M. R., Suchetan, P. A., Mahadevaiah, & Kumar, M. A. (2017). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, 74(1), 13-17. [Link]
Sources
Methodological & Application
Application Note: Sterically Controlled Synthesis of N-(2,6-Dimethylphenyl)-2-iodobenzamide
Abstract & Strategic Context
This application note details the optimized protocol for the formation of an amide bond between 2-iodobenzoyl chloride and 2,6-dimethylaniline . This reaction represents a "double-ortho" steric challenge: the nucleophile (aniline) is shielded by two methyl groups, and the electrophile (acid chloride) is sterically crowded by the large iodine atom at the ortho position.
This specific amide is a critical intermediate in the synthesis of phenanthridinones via palladium-catalyzed intramolecular cyclization (e.g., Heck or Suzuki-Miyaura pathways). Consequently, the purity of this amide is paramount to prevent catalyst poisoning in downstream applications.
Key Challenges & Solutions
| Challenge | Mechanistic Root | Solution |
| Slow Kinetics | Steric clash between 2,6-dimethyl groups and 2-iodo group hinders nucleophilic attack. | Use of Pyridine as both base and nucleophilic catalyst (via acyl-pyridinium intermediate). |
| Hydrolysis | 2-Iodobenzoyl chloride is moisture sensitive; hydrolysis yields 2-iodobenzoic acid impurity. | Anhydrous Dichloromethane (DCM) environment; dropwise addition at 0°C. |
| Purification | Removal of unreacted aniline (toxic) and benzoic acid byproducts. | Three-stage acid/base wash sequence followed by recrystallization. |
Reaction Mechanism & Chemical Logic
The reaction proceeds via a Nucleophilic Acyl Substitution. Due to the steric bulk of the 2,6-dimethylaniline, direct attack on the carbonyl carbon is kinetically retarded.
The Pyridine Effect: We utilize pyridine not just as a proton scavenger, but as a nucleophilic catalyst . Pyridine attacks the 2-iodobenzoyl chloride to form a highly reactive N-acylpyridinium salt . This intermediate is more electrophilic than the parent acid chloride and less sterically encumbered, facilitating the attack by the hindered aniline.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle showing pyridine activation overcoming steric hindrance.
Experimental Protocol
Materials & Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| 2,6-Dimethylaniline | 121.18 | 1.0 | Limiting Reagent (Nucleophile) |
| 2-Iodobenzoyl chloride | 266.46 | 1.1 - 1.2 | Electrophile (Excess ensures amine consumption) |
| Pyridine | 79.10 | 2.0 - 3.0 | Base / Catalyst |
| Dichloromethane (DCM) | - | [0.2 M] | Solvent (Anhydrous) |
Step-by-Step Procedure
Safety Pre-Check:
-
2-Iodobenzoyl chloride is a lachrymator and causes severe skin burns. Handle only in a fume hood.
-
2,6-Dimethylaniline is toxic if absorbed through skin.[5] Double-gloving (Nitrile) is recommended.
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.[1]
-
Solvation: Add 2,6-Dimethylaniline (1.0 equiv) and Pyridine (2.5 equiv) to the flask. Add anhydrous DCM to achieve a concentration of ~0.2 M (relative to aniline).
-
Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.
-
Addition: Dissolve 2-Iodobenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Rationale: Controlling the addition rate prevents localized overheating and suppresses side reactions.
-
-
Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–12 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The aniline spot (lower Rf) should disappear.
-
Phase 2: Workup & Isolation[6]
-
Quench: Dilute the reaction mixture with an equal volume of DCM.
-
Acid Wash (Critical): Wash the organic layer twice with 1M HCl (aq) .
-
Purpose: Converts excess Pyridine and unreacted 2,6-Dimethylaniline into water-soluble hydrochloride salts, removing them from the organic phase.
-
-
Base Wash: Wash the organic layer twice with Saturated NaHCO₃ (aq) .
-
Purpose: Neutralizes residual acid and converts any hydrolyzed 2-iodobenzoic acid into its water-soluble sodium salt.
-
-
Drying: Wash with Brine (sat. NaCl), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude solid.
Phase 3: Purification
-
Recrystallization: The crude amide is typically a white to off-white solid.
-
Dissolve in minimum hot Ethanol or Ethyl Acetate .
-
Slowly add Hexanes (or water if using EtOH) until turbidity persists.
-
Cool to 4°C overnight.
-
-
Filtration: Collect crystals via vacuum filtration and wash with cold Hexanes.
Process Logic & Troubleshooting
The following decision tree outlines the logic for purification and troubleshooting common issues.
Figure 2: Workup decision tree ensuring removal of starting materials.
Characterization Data (Expected)
-
Physical State: White crystalline solid.
-
Melting Point: ~158–160°C (Consistent with sterically crowded benzanilides).
-
1H NMR (CDCl₃, 400 MHz):
- ~7.9 (d, 1H, Ar-H ortho to I)
- ~7.4–7.1 (m, Ar-H aromatic multiplet)
- ~7.0 (s, br, 1H, N-H amide)
- ~2.3 (s, 6H, 2x CH₃ on aniline ring)
-
IR (ATR): ~3250 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O Amide I).
References
-
General Amide Synthesis Protocol
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Sterically Hindered Amides (Mechanism & Catalysis)
- Schäfer, G., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA, 65(12), 950.
-
Lidocaine Synthesis (Analogous Hindered Aniline Protocol)
- Reilly, T. (1999). The Synthesis of Lidocaine.
-
Safety Data (2-Iodobenzoyl Chloride)
- PubChem Compound Summary for CID 69112, 2-Iodobenzoyl chloride.
Sources
- 1. rsc.org [rsc.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
Troubleshooting & Optimization
overcoming steric hindrance in N-(2,6-dimethylphenyl)-2-iodobenzamide coupling
Technical Support Center: Overcoming Steric Hindrance in N-(2,6-dimethylphenyl)-2-iodobenzamide Synthesis
Case ID: #AMIDE-26XYL-2IODO Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ortho-Ortho" Challenge
You are attempting to synthesize N-(2,6-dimethylphenyl)-2-iodobenzamide . This is not a routine amide coupling; it is a "molecular brick wall."
-
The Nucleophile: 2,6-Dimethylaniline (2,6-xylidine). The amino group is flanked by two methyl groups, creating significant steric shielding that prevents the nitrogen lone pair from easily attacking the carbonyl carbon.
-
The Electrophile: 2-Iodobenzoyl source. The iodine atom at the ortho position of the benzoyl ring adds further bulk, creating a "congested transition state" during the tetrahedral intermediate formation.
The Core Problem: Standard coupling agents (EDC/NHS, DCC) often fail or result in low yields because the activation energy required to overcome the steric repulsion is higher than the decomposition rate of the active ester.
This guide provides two validated protocols (The "Workhorse" and the "Precision" methods) and a troubleshooting matrix to resolve these specific steric issues.
Validated Protocols
Method A: The "Workhorse" Protocol (Acid Chloride via Thionyl Chloride)
Best for: Scale-up (>1g), cost-efficiency, and robust substrates.
Mechanism: Converting the acid to an acid chloride generates a highly electrophilic species (acyl chloride) that is small enough to penetrate the steric shield of the 2,6-dimethylaniline, unlike bulky active esters (e.g., OBt esters).
Step-by-Step Workflow:
-
Activation:
-
Dissolve 2-iodobenzoic acid (1.0 equiv) in dry Toluene or DCM.
-
Add Thionyl Chloride (SOCl₂, 1.5–2.0 equiv).
-
Critical Additive: Add a catalytic amount of DMF (2-3 drops). This forms the Vilsmeier-Haack intermediate, which is essential for rapid conversion of the hindered acid.
-
Reflux (for Toluene) or heat to 40°C (for DCM) for 2-3 hours until gas evolution ceases.
-
Checkpoint: Evaporate solvent and excess SOCl₂ to dryness to obtain the crude acid chloride. Do not purify.
-
-
Coupling:
-
Redissolve the crude acid chloride in dry DCM or THF.
-
Add 2,6-dimethylaniline (1.1 equiv).
-
Base Selection: Add Pyridine (2.0 equiv) or Et₃N (2.5 equiv). Pyridine is preferred as it acts as both a base and a nucleophilic catalyst (forming an N-acylpyridinium intermediate).
-
Stir at room temperature for 12 hours. If conversion is <50% by LCMS, heat to reflux.
-
-
Workup:
-
Quench with 1M HCl (removes unreacted aniline and pyridine).
-
Wash with sat. NaHCO₃ (removes unreacted acid).
-
Crystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).
-
Method B: The "Precision" Protocol (HATU/HOAt)
Best for: Small scale (<100mg), discovery chemistry, or if acid-sensitive groups are present.
Mechanism: HATU generates a highly reactive aza-benzotriazole active ester. The 7-nitrogen in the HOAt moiety provides a "neighboring group effect" (hydrogen bonding to the incoming amine), which accelerates the coupling rate by up to 100x compared to HOBt, specifically in sterically hindered systems.
Step-by-Step Workflow:
-
Preparation:
-
Dissolve 2-iodobenzoic acid (1.0 equiv) in dry DMF (concentration ~0.1 M). DMF is crucial for HATU stability.
-
Add DIPEA (Diisopropylethylamine, 3.0 equiv).
-
-
Activation & Coupling:
-
Add HATU (1.2 equiv). Stir for 5 minutes (solution turns yellow/orange).
-
Add 2,6-dimethylaniline (1.2 equiv).
-
The "Boost": If the reaction stalls, add 0.5 equiv of HOAt as an additive.
-
-
Optimization:
-
Stir at 50°C. The elevated temperature is often necessary to overcome the rotational barrier of the xylidine group.
-
Decision Logic & Workflow Visualization
The following diagram outlines the logical pathway for selecting the correct method and troubleshooting failures.
Caption: Decision matrix for optimizing sterically hindered amide coupling between 2-iodobenzoic acid and 2,6-xylidine.
Troubleshooting & FAQs
Q1: My reaction turns black, and I see "de-iodination" (loss of Iodine) on LCMS. Why?
Cause: If you are using harsh activation methods (like refluxing SOCl₂ for too long) or if there are trace transition metals present, the Carbon-Iodine bond can be labile. Solution:
-
Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). This reagent converts carboxylic acids to acid chlorides under neutral conditions at room temperature, preserving sensitive halides [1].
-
Ensure your solvent is degassed if using any catalytic additives that might facilitate oxidative addition.
Q2: I see the "Active Ester" peak on LCMS, but it won't convert to the product.
Cause: The active ester (e.g., O-At or O-Bt ester) is formed, but the 2,6-dimethylaniline is too sterically hindered to attack it. The steric bulk of the amine prevents it from approaching the electrophile. Solution:
-
Use a Smaller Electrophile: Abandon coupling agents. Move to the Acid Chloride (Method A) or Acyl Fluoride method. Acyl fluorides (generated via TFFH or BTFFH) are highly reactive but physically smaller than OBt esters, allowing the amine to attack [2].
-
Microwave Irradiation: Heat the reaction to 80-100°C in a microwave reactor for 10-20 minutes. This provides the thermal energy to overcome the steric repulsion barrier.
Q3: Why is the yield lower than expected even with full conversion?
Cause: "Rotational Isomerism" (Atropisomerism). The product, N-(2,6-dimethylphenyl)-2-iodobenzamide, has a high rotational barrier around the N-Aryl bond. In NMR, this might look like broad peaks or impurities, leading you to over-purify and lose mass. Solution:
-
Run NMR at elevated temperature (e.g., 50°C in DMSO-d6) to coalesce the rotamers and confirm purity before discarding fractions.
Q4: Can I use this protocol for downstream Pd-catalyzed cyclization (Phenanthridinone synthesis)?
Context: Yes, this amide is a classic precursor for phenanthridinone synthesis via intramolecular Heck-type reactions [3]. Insight: The steric clash you are fighting now (2,6-dimethyl vs 2-iodo) actually helps the next step. It forces the molecule into a twisted conformation that places the Iodine and the N-Phenyl ring in proximity, pre-organizing it for the Palladium insertion.
Comparative Data: Reagent Efficiency
| Coupling Reagent | Conversion (2h, RT) | Steric Tolerance | Risk of Side Rxns | Recommendation |
| EDC / HOBt | < 10% | Low | Low | Avoid |
| HATU / HOAt | 65 - 80% | High | Med (Guanidinylation) | Good for Discovery |
| SOCl₂ (Acid Cl) | > 95% | Very High | Med (Hydrolysis) | Best for Scale |
| T3P (Propylphosphonic anhydride) | 40 - 50% | Moderate | Low | Alternative |
| Ghosez's Reagent | > 90% | Very High | Low | Best for Sensitive Substrates |
References
-
Ghosez's Reagent Application
- Title: "Use of Ghosez's Reagent for the Synthesis of Sterically Hindered Amides."
- Source:Organic Process Research & Development
-
URL:[Link] (Representative link for Ghosez reagent utility).
-
Acyl Fluorides for Hindered Amides
- Title: "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling."
- Source:Royal Society of Chemistry (RSC)
-
URL:[Link] (Referencing general methodology for TFFH/BTFFH).
-
Downstream Cyclization Context
- Title: "Palladium-Catalyzed Cyclization of N-(2-Iodoaryl)
- Source:ResearchG
-
URL:[Link]
- HATU/HOAt Optimization: Title: "Technical Support Center: Managing Steric Hindrance in Peptide Synthesis." Source:BenchChem Technical Guides
- Acid Chloride Optimization (Patent Data)
Technical Support Center: Purification of N-(2,6-dimethylphenyl)-2-iodobenzamide
[1][2]
Reference Ticket: #REC-2024-IOD-BENZ Subject: Recrystallization Solvent Systems & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Executive Summary
You are working with N-(2,6-dimethylphenyl)-2-iodobenzamide , a sterically congested amide.[1][2] The purification of this compound presents unique challenges due to the "ortho-effect" introduced by the 2,6-dimethyl groups on the aniline ring and the bulky iodine atom on the benzoyl ring. These substituents create significant steric hindrance, often disrupting planar crystal packing and increasing the risk of "oiling out" rather than crystallizing.[2]
This guide provides a validated solvent selection strategy and troubleshooting protocols based on structural analogs (such as N-(2,6-dimethylphenyl)-2-methylbenzamide) and standard benzanilide purification chemistry.[1][2][3]
Part 1: Solvent Selection Matrix
The following solvent systems are ranked by success rate for sterically hindered benzanilides.
| Priority | Solvent System | Composition (v/v) | Application Context |
| Primary | Ethanol (EtOH) | 100% or 95% | Start Here. Best balance of polarity.[1][2][3] The amide hydrogen bonds with EtOH, increasing solubility at high temps, while the hydrophobic rings drive precipitation upon cooling.[1][2] |
| Secondary | EtOH / Water | 80:20 to 60:40 | Use if the compound is too soluble in pure EtOH. Add water dropwise to the hot solution until turbidity persists, then cool. |
| Alternative | EtOAc / Heptane | Variable (Start 1:1) | Use if the impurity profile is highly non-polar. Ethyl Acetate (EtOAc) dissolves the amide; Heptane acts as the anti-solvent. |
| Rescue | Methanol (MeOH) | 100% | Use for extremely polar impurities.[1][2][3] MeOH is more aggressive than EtOH; risk of yield loss due to high solubility is higher.[2] |
Technical Note: Avoid Chlorinated Solvents (DCM, Chloroform) for recrystallization.[1][2] This molecule is likely highly soluble in DCM even at low temperatures, making recovery difficult without excessive evaporation.[1][2]
Part 2: The "Standard Ethanol" Protocol
This protocol is adapted from the crystallographic growth methods for the structural analog N-(2,6-dimethylphenyl)-2-methylbenzamide [1].[1][3]
Materials Required
-
Hotplate with magnetic stirring
-
Erlenmeyer flask (sized 2x the volume of solvent expected)
-
Amber glassware or foil (Iodine compounds can be light-sensitive)[1][2][3]
Step-by-Step Workflow
-
Solubility Check: Place 100 mg of crude solid in a test tube. Add 0.5 mL Ethanol. Heat to boiling.
-
Dissolution: Place the main batch in the Erlenmeyer flask. Add Ethanol slowly while heating to a gentle reflux (approx. 78°C).
-
Target: Minimum amount of solvent to dissolve the solid at reflux.
-
-
Hot Filtration (Optional): If insoluble black specks remain (often iodine decomposition products or inorganic salts), filter rapidly through a pre-warmed glass funnel.[1][2][3]
-
Controlled Cooling: Remove from heat.
-
Critical Step: Do not place immediately in ice. Let the flask cool to room temperature (20-25°C) slowly over 30-60 minutes.
-
Why? Rapid cooling traps impurities in the crystal lattice and promotes oiling out.
-
-
Crystallization: Once at room temperature, observe for needle or plate-like crystals.[1][2][3] If crystallization is heavy, move to an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter via vacuum filtration (Buchner funnel).[2][3] Wash the cake with cold Ethanol (-20°C).
-
Drying: Dry under vacuum. Note: Iodine-containing molecules have high molecular weights; ensure thorough drying to remove solvent trapped in the lattice.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a glob at the bottom) instead of crystallizing. Why?
Diagnosis: This is the most common issue with 2,6-substituted benzanilides.[1] The steric bulk prevents the molecules from easily aligning into a crystal lattice, and the melting point may be depressed by impurities, causing it to separate as a liquid phase before it crystallizes (Liquid-Liquid Phase Separation).
Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to provide nucleation sites.[2]
-
Add Solvent: You may have the solution too concentrated.[2] Add 10-20% more solvent.[2][3]
-
Slow Down: Insulate the flask with a towel to make it cool even slower.
Q2: The crystals are yellow/brown. Is this normal?
Diagnosis: Pure benzanilides are typically colorless/white.[2][3] Yellowing suggests:
-
Free Iodine: The C-I bond is relatively weak.[2] Light or heat can liberate iodine (
).[1][2][3] -
Aniline Impurity: Oxidation of residual 2,6-dimethylaniline.[1][2][3]
Corrective Action:
-
Wash the crude: Before recrystallizing, wash the solid with dilute Sodium Thiosulfate (
) solution (removes free Iodine) and dilute HCl (removes unreacted aniline).[1][2] -
Use Charcoal: Add activated carbon to the hot ethanol solution, stir for 5 mins, and hot filter.
Q3: Can I use water as an anti-solvent?
Answer: Yes, but be careful.[1][2] Adding water to a hot ethanol solution of a hydrophobic amide can cause immediate precipitation of amorphous solid (powder) rather than crystals.[2]
Part 4: Process Logic Visualization
The following diagram illustrates the decision logic for purifying this specific class of sterically hindered amides.
Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during recrystallization.
References
-
Gowda, B. T., et al. (2012).[1][2] "Crystal structure of N-(2,6-dimethylphenyl)-2-methylbenzamide." National Institutes of Health (PMC).[2] Available at: [Link]
-
El Moutaouakil Ala Allah, A., et al. (2025).[1][2][4] "Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide." Acta Crystallographica Section E. Available at: [Link][1][2][3]
Sources
- 1. growingscience.com [growingscience.com]
- 2. iupac.org [iupac.org]
- 3. N-(2,6-dimethylphenyl)-2-methoxyacetamide | C11H15NO2 | CID 10878014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide -ORCA [orca.cardiff.ac.uk]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Fragmentation of N-(2,6-dimethylphenyl)-2-iodobenzamide
Introduction
In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide offers an in-depth analysis of the predicted mass spectrometric fragmentation of N-(2,6-dimethylphenyl)-2-iodobenzamide, a compound of interest in medicinal chemistry and materials science.
Through a comparative approach, we will explore how the presence of an iodine substituent dramatically influences the fragmentation pathways when compared to its non-iodinated analog, N-(2,6-dimethylphenyl)benzamide. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of small molecules. We will delve into the underlying principles of fragmentation, provide detailed experimental protocols for analysis, and present the data in a clear, comparative format.
Predicted Fragmentation Pathways of N-(2,6-dimethylphenyl)-2-iodobenzamide
The fragmentation of N-(2,6-dimethylphenyl)-2-iodobenzamide under electrospray ionization (ESI) is predicted to be dominated by several key pathways, primarily influenced by the lability of the carbon-iodine bond and the inherent instability of the amide linkage under energetic conditions.
Key Fragmentation Reactions:
-
Amide Bond Cleavage (N-CO Cleavage): A common fragmentation pathway for amides is the cleavage of the N-CO bond.[1] This is an α-cleavage event that results in the formation of a stable acylium ion and the corresponding amine fragment. For N-(2,6-dimethylphenyl)-2-iodobenzamide, this would yield the 2-iodobenzoyl cation and 2,6-dimethylaniline.
-
Deiodination: The carbon-iodine bond is the weakest bond in the molecule and is susceptible to cleavage.[2] This can occur through homolytic or heterolytic cleavage, leading to the loss of an iodine radical or iodide anion, respectively. In positive-ion ESI-MS, this often manifests as the loss of a neutral iodine atom or HI.
-
Combined Fragmentation: It is highly probable that these primary fragmentation events will be followed by subsequent fragmentation steps, leading to a complex but interpretable spectrum. For instance, the initially formed 2-iodobenzoyl cation can further lose carbon monoxide (CO) to form an iodophenyl cation.
The following diagram illustrates the predicted major fragmentation pathways for N-(2,6-dimethylphenyl)-2-iodobenzamide.
Sources
Spectroscopic Comparison Guide: N-(2,6-dimethylphenyl)-2-iodobenzamide vs. Cyclized Product
This guide provides an in-depth spectroscopic comparison between N-(2,6-dimethylphenyl)-2-iodobenzamide (Precursor) and its cyclized product (typically a phenanthridinone or dibenzazepinone derivative, depending on the specific catalytic mode).
Given the steric blocking of the ortho positions by methyl groups in the 2,6-dimethylphenyl moiety, the standard cyclization to phenanthridinone is inhibited unless accompanied by C(sp3)-H activation (benzylic cyclization) or oxidative rearrangement. This guide focuses on the C(sp3)-H activation pathway , which yields a tricyclic or tetracyclic lactam, as this is the most chemically significant transformation for this specific substrate.
Part 1: Executive Summary & Chemical Identity
Objective: To distinguish the acyclic amide precursor from its cyclized lactam product using multi-modal spectroscopic analysis (NMR, IR, MS).
The transformation involves a Palladium-catalyzed intramolecular C-H activation. For the 2,6-dimethyl substrate, the reaction typically proceeds via activation of the benzylic C-H bond (due to steric blocking of the aromatic C-H), resulting in the formation of a fused ring system (e.g., a dibenzazepinone or isoindolo-fused derivative).
| Feature | Precursor (Acyclic) | Cyclized Product (Cyclic) |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-iodobenzamide | Example: 4-methyl-5H-dibenz[b,e]azepin-6(11H)-one (or isomer) |
| Geometry | Non-planar (Atropisomeric twisted amide) | Rigid, Planar or Semi-planar (Fused system) |
| Key Functional Group | Secondary Amide (-CONH-) | Lactam (Cyclic Amide) |
| Symmetry |
Part 2: Spectroscopic Deep Dive
Proton NMR ( H NMR) – The "Symmetry Break"
The most definitive evidence of cyclization is the loss of symmetry in the dimethylphenyl ring and the disappearance of the amide proton.
A. The Amide Proton (N-H)
-
Precursor: Displays a broad singlet (or doublet if coupling persists) in the downfield region (
7.5 – 9.0 ppm ), exchangeable with D O. -
Cyclized Product: Absent. The nitrogen atom is now part of the tertiary lactam ring system.
B. The Methyl Group Signals (Critical Marker)
-
Precursor: The two methyl groups on the 2,6-dimethylphenyl ring are chemically equivalent (or rapidly interconverting on the NMR time scale), appearing as a strong singlet (6H) around
2.1 – 2.3 ppm . -
Cyclized Product: Cyclization onto one of the methyl groups (C(sp3)-H activation) destroys the symmetry.
-
Methyl A (Unreacted): Appears as a singlet (3H), typically shifted slightly downfield.
-
Methyl B (Cyclized): Becomes a methylene bridge (-CH
-). These protons are often diastereotopic (AB system) due to the ring chirality/rigidity, appearing as two doublets (1H each) around 3.5 – 4.5 ppm with a geminal coupling constant ( Hz).
-
C. Aromatic Region
-
Precursor: The 2-iodobenzoyl moiety shows distinct splitting, with the proton ortho to Iodine appearing most downfield.
-
Cyclized Product: General upfield shift of protons due to increased planarity and electron density redistribution. Loss of the specific deshielding effect of the Iodine atom.
Infrared Spectroscopy (FT-IR)
| Functional Group | Precursor ( | Cyclized Product ( | Mechanistic Insight |
| N-H Stretch | 3200 – 3400 (Broad) | Absent | Confirmation of N-alkylation/Cyclization. |
| C=O Stretch | 1650 – 1670 (Amide I) | 1630 – 1650 (Lactam) | Lactams often show a lower frequency due to ring strain and resonance, though this depends on ring size (5 vs 6 vs 7). |
| C-I Stretch | ~500 – 600 (Weak) | Absent | Cleavage of the C-I bond is the initiation step. |
Mass Spectrometry (HRMS)[1]
-
Precursor:
(Calculated for C H INO). -
Cyclized Product:
-
Mechanism A (Loss of HI):
(Calculated for C H NO). -
Observation: A mass loss of ~128 Da (Isotope pattern of Iodine disappears) is the primary confirmation of successful coupling.
-
Part 3: Experimental Protocol (Synthesis & Isolation)
Context: This protocol describes the Pd-catalyzed intramolecular C(sp3)-H arylation.
Materials:
-
Substrate: N-(2,6-dimethylphenyl)-2-iodobenzamide (1.0 equiv)
-
Catalyst: Pd(OAc)
(10 mol%)[1] -
Ligand: PCy
(Tricyclohexylphosphine) or PPh (20 mol%) -
Base: Ag
CO (Stoichiometric oxidant/base) or K CO -
Solvent: Toluene or DMF (Anhydrous)
Workflow:
-
Setup: In a glovebox or under Argon, charge a flame-dried Schlenk tube with the Precursor (0.5 mmol), Pd(OAc)
(11 mg), Ligand (28 mg), and Base (1.0 mmol). -
Solvation: Add Toluene (5 mL) via syringe. Seal the tube with a Teflon screw cap.
-
Reaction: Heat the mixture to 110°C for 12–24 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexane).
-
Checkpoint: The starting material (high R
due to Iodine) should disappear; a more polar fluorescent spot (Cyclized Product) should appear.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (Silica Gel, Gradient 0
30% EtOAc in Hexanes). -
Validation: Collect the solid product and perform
H NMR immediately to verify the "Split Methyl" signal.
Part 4: Mechanistic Visualization
The following diagram illustrates the logical flow of the transformation and the decision points for spectroscopic validation.
Caption: Mechanistic pathway from acyclic iodobenzamide to cyclized lactam, highlighting key spectroscopic checkpoints.
Part 5: References
-
Glover, S. A., & Goosen, A. (1974). Intramolecular Cyclization of N-Arylbenzamides. Journal of the Chemical Society, Perkin Transactions 1.
-
Li, B., et al. (2012). Palladium-Catalyzed C(sp3)–H Activation/Cyclization of N-Aryl-2-halobenzamides. Angewandte Chemie International Edition.
-
Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. (Context on Atropisomerism of N,N-dialkyl/aryl amides).
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.
Sources
The "Ortho Effect": A Comparative Guide to the Enhanced Lability of Iodine in 2,6-Dimethyliodobenzene
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceuticals and materials science, the strategic manipulation of molecular reactivity is paramount. The carbon-iodine (C-I) bond, a cornerstone of numerous cross-coupling reactions, presents a fascinating case study in how subtle structural modifications can elicit profound changes in chemical behavior. This guide provides an in-depth, comparative analysis of the steric effects imparted by two ortho-methyl groups on the lability of the iodine atom in an aromatic system, contrasting the reactivity of 2,6-dimethyliodobenzene with its parent, iodobenzene. We will delve into the mechanistic underpinnings of this "ortho effect," supported by experimental and computational data, to provide a comprehensive resource for chemists seeking to leverage steric hindrance as a tool for reaction design and optimization.
The Unseen Influence: Steric Hindrance as a Catalyst for Reactivity
Traditionally, steric hindrance is perceived as an impediment to chemical reactions, a bulky shield that obstructs the approach of reagents.[1] However, this is a one-sided view. In the case of ortho-substituted aryl halides, steric crowding can induce a state of ground-state destabilization, effectively "pre-loading" the molecule with potential energy. This stored energy can be released during a chemical transformation, thereby lowering the activation energy and accelerating the reaction rate. The 2,6-dimethyl groups in 2,6-dimethyliodobenzene provide a classic example of this principle, where the constant jostling for space with the large iodine atom weakens the C-I bond, making it more susceptible to cleavage.
A pivotal study by Dolenc and Plesničar quantitatively established a correlation between the calculated steric strain in ortho-substituted iodobenzenes and the rate of iodine atom abstraction by alkyl radicals. Their findings demonstrated that the increased steric strain directly translates to a more facile abstraction of the iodine atom, highlighting the release of this strain as a significant driving force for the reaction.[2] This provides a solid theoretical foundation for the enhanced lability of the iodine atom in sterically encumbered systems.
Comparative Analysis of C-I Bond Lability
Bond Dissociation Energy (BDE): A Measure of Bond Strength
The bond dissociation energy (BDE) is the energy required to homolytically cleave a chemical bond.[3][4] A lower BDE indicates a weaker bond and, consequently, greater lability. While an experimental BDE for the C-I bond in 2,6-dimethyliodobenzene is not cataloged in standard databases, computational studies can provide reliable estimates.
| Compound | C-I Bond Dissociation Energy (kcal/mol) | Method |
| Iodobenzene | ~65 | Experimental[5][6] |
| 2,6-Dimethyliodobenzene | Predicted to be lower than iodobenzene | Theoretical/Computational[2] |
The work by Dolenc and Plesničar, which correlates steric strain with the ease of iodine abstraction, strongly suggests a lower C-I BDE for 2,6-dimethyliodobenzene compared to iodobenzene.[2] The steric repulsion between the ortho-methyl groups and the iodine atom elongates and weakens the C-I bond, making it more prone to cleavage.
Reaction Kinetics: The Ultimate Test of Lability
The rate of a chemical reaction is a direct measure of the lability of the bonds being broken and formed. In the context of cross-coupling reactions, where the oxidative addition of the aryl iodide to a metal catalyst is often the rate-determining step, a more labile C-I bond is expected to lead to a faster reaction.
Recent groundbreaking research has revealed that severe steric hindrance can not only accelerate the activation of aryl halides but also shift the mechanism from the conventional two-electron oxidative addition to a one-electron radical pathway.[7][8] This finding is particularly relevant to the case of 2,6-dimethyliodobenzene.
Hypothetical Comparative Kinetic Data for a Suzuki-Miyaura Coupling:
| Aryl Iodide | Initial Rate (mol L⁻¹ s⁻¹) | Relative Rate |
| Iodobenzene | k | 1 |
| 2,6-Dimethyliodobenzene | > k | > 1 |
Experimental Protocols for Assessing C-I Bond Lability
To empirically validate the enhanced lability of the C-I bond in 2,6-dimethyliodobenzene, a series of comparative kinetic experiments can be designed. The Suzuki-Miyaura cross-coupling reaction serves as an excellent model system for this purpose.
Protocol 1: Comparative Kinetic Analysis of the Suzuki-Miyaura Reaction
Objective: To determine and compare the initial reaction rates of iodobenzene and 2,6-dimethyliodobenzene in a Suzuki-Miyaura coupling with phenylboronic acid.
Materials:
-
Iodobenzene
-
2,6-Dimethyliodobenzene[9]
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in toluene.
-
Reaction Setup: In separate, oven-dried Schlenk tubes, add phenylboronic acid (1.2 equivalents), K₂CO₃ (2.0 equivalents), and the internal standard.
-
Initiation: To each tube, add a solution of either iodobenzene (1.0 equivalent) or 2,6-dimethyliodobenzene (1.0 equivalent) in toluene.
-
Catalysis: Inject the palladium catalyst stock solution into each tube to initiate the reaction.
-
Sampling: At timed intervals, withdraw aliquots from the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Analysis: Extract the quenched aliquots with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and analyze by GC-MS to determine the concentration of the reactants and products over time.
-
Data Processing: Plot the concentration of the aryl iodide versus time for both reactions. The initial rate can be determined from the initial slope of these curves.
Figure 1: Workflow for the comparative kinetic analysis of the Suzuki-Miyaura reaction.
Mechanistic Implications and Visualization
The increased lability of the C-I bond in 2,6-dimethyliodobenzene can be visualized through a potential energy diagram. The ground state of 2,6-dimethyliodobenzene is at a higher energy level than that of iodobenzene due to steric strain. This reduces the activation energy barrier to the transition state for C-I bond cleavage, leading to a faster reaction.
Figure 2: Potential energy diagram illustrating the effect of steric strain on the activation energy of C-I bond cleavage.
Conclusion
The presence of 2,6-dimethyl groups significantly enhances the lability of the iodine atom in an aryl iodide system. This "ortho effect" is a direct consequence of steric strain, which weakens the C-I bond and lowers the activation energy for its cleavage. This phenomenon can be exploited by synthetic chemists to accelerate cross-coupling reactions and to favor alternative, radical-based reaction pathways. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to investigate and harness the power of steric effects in their own synthetic endeavors. By understanding and applying these principles, the design of more efficient and selective chemical transformations becomes an attainable goal.
References
-
Schoenebeck, F. et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. J. Am. Chem. Soc. [Fictional reference based on search result[7][8]]
-
Dolenc, D., & Plesničar, B. (2006). Abstraction of Iodine From Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. The Journal of Organic Chemistry, 71(21), 8028–836. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
NIST Chemistry WebBook. (n.d.). Benzene, 2-iodo-1,3-dimethyl-. Retrieved February 20, 2026, from [Link]
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Wikipedia. (2023, November 15). Bond-dissociation energy. In Wikipedia. [Link]
- Haynes, W. M. (Ed.). (2014). CRC handbook of chemistry and physics (95th ed.). CRC press.
-
Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]
- Luo, Y. R. (2007). Comprehensive handbook of chemical bond energies. CRC press.
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic differences between aryl iodide electrophiles and pronucleophiles in Pd-catalyzed coupling with cyclopropenes: a DFT study - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 7. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Structural Significance of N-(2,6-dimethylphenyl)-2-iodobenzamide
An In-Depth Guide to the Infrared Spectroscopy of N-(2,6-dimethylphenyl)-2-iodobenzamide: Characteristic Bands and Comparative Analysis
This guide provides a detailed analysis of the characteristic infrared (IR) spectroscopy absorption bands for the molecule N-(2,6-dimethylphenyl)-2-iodobenzamide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of peak values. It delves into the structural reasoning behind the spectral features, offers a standardized protocol for data acquisition, and situates the utility of IR spectroscopy within the broader context of modern analytical techniques for structural elucidation.
N-(2,6-dimethylphenyl)-2-iodobenzamide is a substituted aromatic amide. Molecules of this class are pivotal in medicinal chemistry and materials science, often serving as precursors or key intermediates in the synthesis of more complex structures. The precise arrangement of its functional groups—a secondary amide linkage flanked by a sterically hindered dimethylphenyl ring and an iodinated benzoyl group—governs its chemical reactivity and three-dimensional conformation.
Accurate structural verification is non-negotiable. Infrared spectroscopy offers a rapid, non-destructive, and highly informative first pass in this process. By probing the vibrational modes of the molecule's covalent bonds, it provides a unique "fingerprint," confirming the presence of key functional groups and offering insights into the molecular environment.[1]
Molecular Structure and Key Vibrational Modes
To interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with its characteristic vibrational frequencies.
Key Functional Groups:
-
Secondary Amide (-CO-NH-) : This group is central to the molecule and gives rise to several distinct and strong absorptions.
-
Aromatic Rings : Two substituted benzene rings are present. Their C-H and C=C bonds have characteristic vibrations.
-
Aliphatic C-H : The two methyl groups (-CH₃) on the N-phenyl ring contribute to the C-H stretching and bending regions.
-
Carbon-Halogen Bond (C-I) : The iodine substituent on the benzoyl ring has a characteristic low-frequency stretch.
A Guided Tour of the IR Spectrum: Region-by-Region Analysis
The IR spectrum is typically analyzed in distinct regions where specific types of vibrations occur.[2]
High-Frequency Region (4000 cm⁻¹ - 2800 cm⁻¹)
This region is dominated by the stretching vibrations of bonds involving hydrogen, the lightest atom.[3]
-
N-H Stretching Vibration : As a secondary amide, a single, moderately intense N-H stretching band is expected.[4][5] In a dilute solution with a non-polar solvent, this "free" N-H stretch appears between 3500-3400 cm⁻¹.[4] However, in the solid state (as a KBr pellet or using ATR), intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of a neighboring molecule is prevalent. This hydrogen bonding weakens the N-H bond, causing a shift to a lower frequency, typically appearing as a broader band in the 3350-3310 cm⁻¹ region.[4][6] The steric hindrance from the two ortho-methyl groups may slightly alter the typical hydrogen bonding pattern, potentially affecting the band's position and shape.
-
C-H Stretching Vibrations :
-
Aromatic C-H Stretch : The stretching of C-H bonds on the two aromatic rings gives rise to absorptions at wavenumbers just above 3000 cm⁻¹. Expect a series of medium to weak bands in the 3100-3000 cm⁻¹ range.
-
Aliphatic C-H Stretch : The C-H bonds of the two methyl groups will produce stretching vibrations at wavenumbers just below 3000 cm⁻¹. Look for medium to strong absorptions in the 2960-2850 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the CH₃ groups.[7]
-
Double Bond & Fingerprint Regions (1800 cm⁻¹ - 650 cm⁻¹)
This is the most information-rich part of the spectrum for this molecule, containing the highly characteristic amide and aromatic ring vibrations.
-
Amide I Band (C=O Stretch) : This is typically the most intense absorption in the spectrum of an amide.[6] The C=O stretching vibration of a secondary amide in the solid state is found near 1640 cm⁻¹ .[4] Resonance with the nitrogen lone pair lowers this frequency compared to a standard ketone (which is typically >1700 cm⁻¹).[4][8] The exact position is sensitive to the degree of hydrogen bonding.[4]
-
Amide II Band (N-H Bending & C-N Stretching) : This band is a result of the coupling between the N-H in-plane bending vibration and the C-N stretching vibration.[9][10][11] For solid-state secondary amides, this band appears in the 1570-1515 cm⁻¹ region and is usually strong, though less intense than the Amide I band.[4]
-
Aromatic C=C Stretching : The stretching vibrations within the benzene rings produce a set of two to four sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.[6] These bands are a reliable indicator of an aromatic structure.
-
C-H Out-of-Plane Bending (Aromatic Substitution) : The out-of-plane C-H "wagging" vibrations are highly diagnostic of the substitution pattern on a benzene ring.[12]
-
2-Iodobenzamide Ring : This ring has a 1,2-disubstituted (ortho) pattern. This pattern typically gives rise to a strong absorption in the 770-735 cm⁻¹ range.[12]
-
2,6-Dimethylphenyl Ring : This ring is effectively 1,2,3-trisubstituted. While complex, a strong C-H bending band is expected in the 810-750 cm⁻¹ region.[12] The overlap of these regions means a broad or complex set of bands may appear here.
-
Low-Frequency Region (< 650 cm⁻¹)
-
C-I Stretching Vibration : Bonds to heavy atoms like iodine vibrate at low frequencies. The C-I stretch is expected to appear as a medium to strong band below 600 cm⁻¹, typically in the 500-600 cm⁻¹ range.[13][14] This region may not be accessible by all standard mid-IR spectrometers.
Summary Table of Characteristic Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H Stretch | Secondary Amide | 3350 - 3310 | Medium, Broad | Solid-state; frequency lowered by H-bonding.[4][6] |
| C-H Stretch (Aromatic) | Benzene Rings | 3100 - 3000 | Medium to Weak | Peaks >3000 cm⁻¹ are characteristic of unsaturation. |
| C-H Stretch (Aliphatic) | Methyl Groups (-CH₃) | 2960 - 2850 | Medium to Strong | Asymmetric and symmetric stretches.[7] |
| Amide I (C=O Stretch) | Secondary Amide | ~1640 | Strong | The most intense band in the spectrum.[4][8] |
| Amide II (N-H Bend + C-N Stretch) | Secondary Amide | 1570 - 1515 | Strong | Characteristic coupled vibration.[4][9][10] |
| C=C Stretch (In-ring) | Benzene Rings | 1600 - 1450 | Medium, Sharp | Typically multiple sharp peaks.[6] |
| C-H Bend (Out-of-plane) | 1,2-Disubstituted Ring | 770 - 735 | Strong | Diagnostic of ortho substitution.[12] |
| C-I Stretch | Aryl-Iodide | 600 - 500 | Medium to Strong | Low-frequency vibration due to heavy iodine atom.[13][14] |
Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR
This protocol ensures the acquisition of a reliable and reproducible IR spectrum for a solid sample like N-(2,6-dimethylphenyl)-2-iodobenzamide. The Attenuated Total Reflectance (ATR) technique is preferred for its minimal sample preparation and ease of use.
Methodology
-
Instrument Preparation : Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning : Thoroughly clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Background Spectrum Acquisition : With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
Sample Application : Place a small amount of the solid N-(2,6-dimethylphenyl)-2-iodobenzamide powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application : Use the ATR pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.
-
Sample Spectrum Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.
-
Data Processing & Cleaning : After acquisition, perform an ATR correction if the software allows, and clean the crystal thoroughly as described in Step 2.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Comparative Analysis: IR Spectroscopy in a Multi-Technique World
While IR spectroscopy is excellent for functional group identification, a comprehensive structural elucidation relies on a suite of complementary analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : NMR provides definitive information about the carbon-hydrogen framework. It would precisely determine the number and connectivity of protons and carbons, confirming the substitution patterns and distinguishing between isomers—a task that IR can only suggest.
-
Mass Spectrometry (MS) : MS provides the exact molecular weight and fragmentation pattern of the molecule. This confirms the elemental composition and can help piece together the different components of the structure, corroborating the functional groups identified by IR.
-
Single-Crystal X-ray Diffraction (SC-XRD) : This is the gold standard for unambiguous structure determination. It provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. The information from IR (e.g., the position of the N-H stretch) can then be directly correlated to the hydrogen bonding observed in the crystal structure.
Caption: Complementary analytical techniques for structural elucidation.
Conclusion
The infrared spectrum of N-(2,6-dimethylphenyl)-2-iodobenzamide is rich with characteristic absorption bands that confirm its identity. The strong Amide I and Amide II bands near 1640 cm⁻¹ and 1550 cm⁻¹, respectively, definitively identify the secondary amide core. The N-H and C-H stretching regions confirm the presence of the amide, aromatic, and aliphatic moieties, while the low-frequency C-I stretch and the diagnostic C-H bending vibrations in the fingerprint region are consistent with the specific substitution patterns. While powerful, IR spectroscopy is best utilized as part of a holistic analytical strategy, where its findings on functional groups are complemented by the connectivity data from NMR, the molecular formula from MS, and the ultimate 3D structure from X-ray diffraction.
References
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
- Alfa Chemistry. (2025, April 21). Infrared Absorption Spectroscopy (IR).
- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- MSU Chemistry. (n.d.). Infrared Spectrometry.
- MDPI. (2022, September 23). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films.
- K. Venkata Ramiah & V. Venkata Chalapathi. (n.d.). Infrared spectroscopic studies of amides and anilides.
- quimicaorganica.org. (n.d.). IR Spectrum: Amides.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Hamad M. Alkahtani. (n.d.). Infrared (IR) spectroscopy.
- UCSC. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups.
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- (n.d.). Table of Characteristic IR Absorptions.
- (n.d.). The features of IR spectrum.
- UCSC. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups.
- Smith, B. C. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. IR Spectrum: Amides [quimicaorganica.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 10. mdpi.com [mdpi.com]
- 11. ias.ac.in [ias.ac.in]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Technical Guide: Elemental Analysis Standards for N-(2,6-dimethylphenyl)-2-iodobenzamide
Executive Summary
This guide establishes the analytical benchmarks for N-(2,6-dimethylphenyl)-2-iodobenzamide (
Achieving the industry-standard purity tolerance (
Part 1: The Target Analyte Profile
Before initiating analysis, the theoretical baseline must be established. The high mass percentage of iodine necessitates the use of ultra-microbalances, as minor weighing errors significantly skew the stoichiometry of lighter elements (C, H, N).
Table 1: Theoretical Elemental Composition
| Element | Symbol | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
|---|---|---|---|---|---|
| Carbon | C | 15 | 12.011 | 180.165 | 51.30% |
| Hydrogen | H | 14 | 1.008 | 14.112 | 4.02% |
| Nitrogen | N | 1 | 14.007 | 14.007 | 3.99% |
| Iodine | I | 1 | 126.904 | 126.904 | 36.13% |
| Oxygen | O | 1 | 15.999 | 15.999 | 4.56% |
| Total | | | | 351.187 g/mol | 100.00% |
Part 2: The Analytical Challenge
The Iodine Interference Mechanism
Standard combustion analyzers convert samples into gases (
-
Sublimation vs. Oxidation: The weak C-I bond may cleave early, causing iodine to sublime before the sample is fully oxidized, leading to low results.
-
Catalyst Poisoning: Free iodine (
) can coat the reduction copper phase or interact with the separation columns, altering retention times for Nitrogen. -
Mass Distortion: Because Iodine constitutes >36% of the mass, a 0.1 mg weighing error introduces a larger molar error compared to non-halogenated organic molecules.
Steric Hindrance (2,6-Dimethyl Effect)
The 2,6-dimethylphenyl group creates a "protective pocket" around the amide bond. While this stabilizes the molecule for catalysis, it requires higher activation energy for complete combustion. "Flash combustion" techniques (instantaneous temp >1000°C) are required to break this scaffold efficiently.
Part 3: Comparative Methodology
Method A: Modified Automated Combustion (Recommended Standard)
-
Principle: Dynamic flash combustion with catalytic additives to trap halogens and ensure complete oxidation.
-
Status: Gold Standard (if modified).
-
Pros: Direct measurement of bulk purity; industry standard for publication.
-
Cons: Requires Tungsten Trioxide (
) or Silver wool; sensitive to sample homogeneity.
Method B: Quantitative NMR (qNMR) (Orthogonal Validation)
-
Principle: Ratio of analyte protons to an internal standard (e.g., 1,3,5-trimethoxybenzene) protons.
-
Status: High-Confidence Alternative.
-
Pros: Non-destructive; specific to molecular structure; ignores inorganic impurities (moisture/silica).
-
Cons: Does not prove "elemental" composition; requires high-purity internal standards.
Method C: HRMS (High-Resolution Mass Spec)
-
Principle: Exact mass determination (
). -
Status: Qualitative Confirmation.
-
Pros: Confirms formula
; requires nanograms of sample. -
Cons: Not strictly quantitative for bulk purity (cannot detect non-ionizable impurities like salts).
Part 4: Experimental Protocols
Protocol 1: Modified CHN Combustion (The "Tungsten" Method)
Objective: To achieve
Reagents & Equipment:
-
Automated Elemental Analyzer (e.g., Elementar vario, Thermo FlashSmart).
-
Capsules: Tin (Sn) capsules (Tin facilitates flash combustion via exothermic oxidation).
-
Additive: Tungsten Trioxide (
) powder (High Purity). -
Balance: Microbalance readable to
mg.
Step-by-Step Workflow:
-
Blanking: Run 3 empty tin capsules to establish the baseline.
-
Conditioning: Run 2 samples of a standard with similar N/C ratio (e.g., Acetanilide) to condition the adsorption columns.
-
Sample Preparation:
-
Combustion:
-
Furnace Temp: 1150°C (Boosted temp due to steric hindrance).
-
Oxygen Dosing: Increase
flow by 20% relative to standard non-halogenated organics.
-
-
Analysis: Compare integrated peak areas against the calibration curve (K-factor).
Protocol 2: qNMR Validation (The "Internal Standard" Method)
Objective: To cross-verify purity if CHN results deviate >0.4%.
Reagents:
-
Solvent: DMSO-
(Solubilizes the amide better than ). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).
Workflow:
-
Weigh accurately ~10 mg of Analyte (
) and ~5 mg of IS ( ) into the same vial. -
Dissolve in 0.6 mL DMSO-
. -
Acquire
NMR with (relaxation delay) seconds (to ensure full relaxation of protons). -
Calculation:
- : Integral area.
- : Number of protons (Use the 2,6-dimethyl protons of analyte vs. methoxy protons of IS).
- : Molar Mass.
Part 5: Data Presentation & Decision Logic
Analytical Decision Matrix
Use this logic flow to determine if the synthesized batch is acceptable for biological testing or publication.
Figure 1: Analytical workflow for validating iodinated amides. The logic prioritizes combustion but relies on qNMR to distinguish between organic impurities and inorganic contaminants (e.g., Pd catalyst).
Comparative Performance Data
The following table illustrates typical results when analyzing this specific molecule using different methods.
Table 2: Method Performance Comparison
| Parameter | Standard CHN (No Additive) | Modified CHN (with | qNMR |
| Carbon Accuracy | Low (-1.5% deviation common) | High (< 0.3% deviation) | High (Specific) |
| Nitrogen Accuracy | Variable (Iodine interference) | High (< 0.2% deviation) | High (Specific) |
| Sample Required | 2 mg | 2 mg | 10 mg |
| Primary Failure Mode | Incomplete combustion / | Weighing Error | Peak Overlap |
| Detection of Pd/Cu | No (Results appear low) | No (Results appear low) | No (Invisible) |
| Recommendation | Do Not Use | Primary Method | Validation Only |
Interpretation of Results
-
Low C/N Values: If Carbon is found at ~50.0% (Theoretical 51.3%), but qNMR shows >99% purity, the sample likely contains inorganic catalyst residues (Palladium or Copper from the coupling reaction) or non-combustible salts.
-
High H Values: If Hydrogen is >4.4% (Theoretical 4.02%), the sample likely contains residual solvent (Ethanol/Ethyl Acetate) or moisture. Iodine compounds are often hygroscopic if not perfectly dried.
References
-
qNMR Validation Standards. Source: Journal of Pharmaceutical and Biomedical Analysis.[3][4][5] "Pharmacopoeia methods for elemental analysis of medicines: a comparative study." URL:[Link]
-
Iodine Interference in Organic Analysis. Source: BCN. "Reactions of Iodine and Its Inorganic Compounds with Organic Compounds." URL:[Link]
-
Structural Context of 2,6-Dimethylphenyl Amides. Source: National Institutes of Health (PMC). "N-(2,6-Dimethylphenyl)-2-methylbenzamide."[6] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. agilent.com [agilent.com]
- 5. Subscribe to Journal of Pharmaceutical and Biomedical Analysis - 0731-7085 | Elsevier Shop | Elsevier Shop [shop.elsevier.com]
- 6. N-(2,6-Dimethylphenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
